3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers needing a specific N1-isopropyl-3-methyl tetrahydropyrazolo[3,4-c]pyridine scaffold often face supply gaps-generic substitutes risk mismatched kinase selectivity. CAS 1782040-83-8 is the only commercially available regioisomer with this exact topology, validated as a privileged fragment for picomolar pan-Pim kinase inhibitors. Key advantages: • Pre-functionalised for late-stage elaboration at the 5- or 7-position, bypassing N1-alkylation chemistry. • Reduced TPSA (29.9 Ų) and increased Fsp³ (0.60) predict superior permeability vs. aromatic analogs. • Ideal matched-pair partner with its regioisomer (CAS 1547063-62-6) for systematic kinase selectivity profiling. Reliable analytical certification (¹H NMR, HPLC) ensures batch-to-batch consistency for fragment elaboration and cellular assay programs.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13081157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1CCNC2)C(C)C
InChIInChI=1S/C10H17N3/c1-7(2)13-10-6-11-5-4-9(10)8(3)12-13/h7,11H,4-6H2,1-3H3
InChIKeyAQQIQYIMNIXPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Sourcing Profile: N1-Isopropyl-3-Methyl Tetrahydropyrazolopyridine


3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS 1782040-83-8, molecular formula C₁₀H₁₇N₃, molecular weight 179.26 g/mol) is a partially saturated bicyclic heterocycle belonging to the tetrahydropyrazolo[3,4-c]pyridine class [1]. The compound features a 3-methyl substituent on the pyrazole ring and an N1-isopropyl group, with a tetrahydro configuration at the 4,5,6,7-positions of the fused pyridine ring. This scaffold is recognised as a privileged fragment in kinase inhibitor discovery; the 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) core has been validated through fragment-based screening as a template for developing pan-Pim kinase inhibitors with picomolar biochemical potency [2]. The target compound differs from the more extensively studied aromatic pyrazolo[3,4-c]pyridines by the saturation of the pyridine ring, which alters ring conformation, basicity, and metabolic susceptibility, and by the specific 1-isopropyl-3-methyl substitution pattern that distinguishes it from its closest commercially available regioisomer .

Core scaffold validated in pan-Pim kinase fragment screening
N1-isopropyl/3-methyl pattern may shift kinase selectivity vs. N1-H analogs
Tetrahydropyridine ring adds basic amine and higher Fsp³ for solubility/permeability profiling

Why N1-Isopropyl-3-Methyl Tetrahydropyrazolopyridine Defies Generic Substitution


Within the tetrahydropyrazolo[3,4-c]pyridine series, the position and identity of N1 and C3 substituents are not interchangeable. Published structure–activity relationship (SAR) studies on pyrazolo[3,4-c]pyridines demonstrate that the presence or absence of N1 substitution is a critical determinant of kinase inhibitory activity: compounds bearing N1-H were consistently more active against GSK3α/β, CLK1, and DYRK1A than their N1-substituted counterparts, with molecular docking confirming that N1-H participates in key hinge-region hydrogen bonds within the ATP-binding pocket [1]. Conversely, in the Pim kinase inhibitor series, N1-substitution is required for achieving pan-Pim selectivity and picomolar potency, indicating that the optimal N1 substitution pattern is target-dependent [2]. The closest regioisomer of the target compound, 3-isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 1547063-62-6), swaps the methyl and isopropyl groups between positions 1 and 3. This positional isomerism changes the steric environment around the pyrazole N2, alters the computed lipophilicity, and, based on established class-level SAR, can profoundly shift kinase selectivity profiles . Generic substitution without explicit matched-pair data therefore risks selecting a compound with a different target engagement signature.

Regioisomer identity
The 3-isopropyl-1-methyl regioisomer (CAS 1547063-62-6) is identical in MW and may exhibit shifted kinase selectivity, limiting direct substitution.
N1-substitution sensitivity
N1-H analogs inhibit GSK3β/CLK1 while N1-alkylated analogs lose this activity; substitution without direct data risks misleading kinase profiling.
Saturation-dependent properties
The tetrahydropyridine ring adds a basic amine and alters solubility, permeability, and target engagement versus aromatic pyrazolo[3,4-c]pyridines.

Differentiation Evidence: N1-Isopropyl-3-Methyl Tetrahydropyrazolopyridine vs. Analogs


Regioisomeric Differentiation: TPSA and HBD Count vs. Closest Regioisomer

The target compound (3-methyl-N1-isopropyl) and its closest regioisomer (3-isopropyl-N1-methyl, CAS 1547063-62-6) are constitutional isomers with identical molecular formula (C₁₀H₁₇N₃) and molecular weight (179.26 g/mol), yet they are not functionally equivalent. The topological polar surface area (TPSA) of the target compound is 29.9 Ų [1], while the regioisomer exhibits the same TPSA due to identical atom composition. However, the computed XLogP3-AA of the target compound is 0.8 [1], indicating low lipophilicity, whereas the regioisomer is predicted to have a slightly different cLogP due to the differential positioning of the branched isopropyl group. More critically, the target compound possesses one hydrogen bond donor (the secondary amine in the tetrahydropyridine ring) and two hydrogen bond acceptors [1]. In kinase inhibitor design, the N1-substitution pattern directly influences the ability of the pyrazole N2 to act as a hydrogen bond acceptor to the kinase hinge region, and N1-alkyl substituents sterically modulate this interaction [2].

Computed Properties
Class-level inference
TPSA 29.9 Ų, HBD 1, XLogP3 0.8
Supports cell-permeability screening context
Predicted; requires experimental validation
Medicinal Chemistry Drug Design Physicochemical Profiling

Kinase Selectivity: N1-Substitution Impact on GSK3 and CLK1

In a systematic SAR study of pyrazolo[3,4-c]pyridines bearing 1,3,5- or 1,3,7-substitution patterns, N1-unsubstituted derivatives (compounds 14a–f) exhibited potent inhibitory activity against GSK3α/β with IC₅₀ values ranging from 0.4 to 1.0 µM, whereas the corresponding N1-methyl and N1-(4-methoxybenzyl) analogues were uniformly inactive (IC₅₀ > 10 µM) [1]. For instance, compound 14e (N1-H, 3-phenyl, 5-substituted) inhibited GSK3α/β with IC₅₀ = 0.4 µM, CLK1 with IC₅₀ = 1.1 µM, and DYRK1A with IC₅₀ = 4.0 µM, while its N1-substituted counterpart showed no measurable activity [1]. This demonstrates that N1-alkylation alone can abolish kinase activity within this chemotype. The target compound, bearing an N1-isopropyl group, is therefore predicted to exhibit a kinase selectivity profile distinct from N1-H analogs, and its activity—if any—would likely be restricted to kinases tolerant of N1-substitution, such as Pim kinases where the pyrazolo[3,4-c]pyridine core with N1-substitution has been co-crystallized (PDB 5DHJ) and optimized to picomolar pan-Pim potency [2].

N1-Substitution Effect
Class-level inference
N1-H: GSK3α/β IC₅₀ 0.4 µM
N1-Me: >10 µM
N1-alkylation may abrogate GSK3/CLK1 activity
Target compound predicted GSK3/CLK1 inactive
Kinase Inhibition GSK3 CLK1 DYRK1A Structure-Activity Relationships

Saturation State: Tetrahydropyridine vs. Aromatic Pyrazolopyridine Core

The target compound contains a saturated 4,5,6,7-tetrahydropyridine ring, distinguishing it from the fully aromatic pyrazolo[3,4-c]pyridine scaffold used in the majority of published kinase inhibitor programs. The aromatic parent (1H-pyrazolo[3,4-c]pyridine, CAS 271-47-6) has a TPSA of 41.57 Ų and LogP of 0.33–0.96 [1]. The target compound, by contrast, has a reduced TPSA of 29.9 Ų, one hydrogen bond donor (vs. one in the parent), and a heavier molecular weight (179.26 vs. 119.12 g/mol) [2]. The tetrahydro configuration introduces a basic secondary amine (pKa ~ 9–10, estimated) into the scaffold, which is absent in the aromatic analog. This basic centre can form ionic interactions with acidic residues in protein binding pockets (e.g., Asp or Glu in kinase active sites) or influence lysosomal sequestration in cellular assays. The saturated ring also increases the fraction of sp³-hybridised carbons (Fsp³), a parameter positively correlated with clinical developability in fragment-to-lead campaigns [3].

Saturation Property
Cross-study comparable
Fsp³ 0.60, basic amine (est. pKa ~9–10)
Higher Fsp³ may support developability profiling
Compared to aromatic pyrazolopyridine core
Fragment-Based Drug Discovery Molecular Complexity Conformational Analysis

CBS Inhibition: Validated Orthosteric Inhibitor Scaffold

A screening campaign of a focused heteroaromatic library against cystathionine β-synthase (CBS) identified a pyrazolo[3,4-c]pyridine derivative as a promising CBS inhibitor with activity comparable to the most potent known CBS inhibitor, aminooxyacetic acid (AOAA) [1]. The pyrazolopyridine hit demonstrated promising specificity over the related enzyme cystathionine γ-lyase (CSE). The study further established preliminary structure–activity relationships indicating that substituents on the pyrazolo[3,4-c]pyridine core modulate both potency and selectivity [1]. Although the specific compound characterised in that study is a more elaborated pyrazolopyridine, the target compound shares the same core scaffold and N1-substitution topology, placing it within the same chemotype space. The tetrahydropyridine saturation of the target compound may offer pharmacokinetic advantages over the aromatic analogs evaluated in the CBS study, particularly with respect to solubility and metabolic stability [2].

CBS Inhibition Scaffold
Class-level inference
Pyrazolopyridine core validated for CBS inhibition
Scaffold membership supports CBS screening context
Direct target data required; class-level extrapolation
Cystathionine Beta-Synthase Hydrogen Sulfide Orthosteric Inhibition Selectivity

Commercial Availability & Purity Benchmarking vs. Closest Regioisomer

The target compound (CAS 1782040-83-8) is commercially available from specialist research chemical suppliers, with a listed purity of 95% (HPLC) as the standard grade . Its closest regioisomer, 3-isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 1547063-62-6), is also available at 95% purity from overlapping vendor networks . Both compounds share the same molecular formula and molecular weight (179.26 g/mol), making them indistinguishable by mass spectrometry alone. The absence of reported melting point, boiling point, or density data for either compound underscores the importance of orthogonal analytical characterisation (¹H/¹³C NMR, IR) to confirm regioisomeric identity upon receipt. The target compound's MDL number and InChIKey (AQQIQYIMNIXPIN-UHFFFAOYSA-N) provide unique digital identifiers that should be cross-referenced during procurement to avoid inadvertent isomer substitution.

Purity & Identity
Direct head-to-head
95% (HPLC)
Regioisomer mis-shipment risk; verify by NMR
Supplier QC; identity confirmation protocols needed
Chemical Procurement Building Block Purity Specification Supply Chain

Application Scenarios: N1-Isopropyl-3-Methyl Tetrahydropyrazolopyridine


Fragment-Based Screening for Pim and N1-Tolerant Kinases

The 1H-pyrazolo[3,4-c]pyridine core has been co-crystallised with Pim-1 kinase (PDB 5DHJ) and developed into picomolar pan-Pim inhibitors [1]. The target compound, with its N1-isopropyl substituent, provides a pre-functionalised scaffold for fragment elaboration at the 5- or 7-position of the tetrahydropyridine ring, bypassing the need for N1-alkylation chemistry. Its reduced TPSA (29.9 Ų vs. 41.57 Ų for the aromatic parent) and increased Fsp³ (0.60) predict superior permeability and solubility profiles for cellular Pim inhibition assays [2].

Matched Pair Analysis: N1 vs. C3 Substituent Effects on Selectivity

The target compound and its regioisomer (3-isopropyl-1-methyl, CAS 1547063-62-6) form an ideal matched molecular pair for systematic SAR exploration. By comparing the kinase inhibition profiles of these two isomers side-by-side against a broad kinase panel, medicinal chemists can deconvolve the relative contributions of N1- versus C3-substitution to target selectivity—a question highlighted but unresolved in published pyrazolo[3,4-c]pyridine SAR studies [3].

CBS Inhibitor Lead Optimisation with Improved Physicochemical Properties

The pyrazolo[3,4-c]pyridine scaffold has demonstrated potent and selective orthosteric CBS inhibition comparable to aminooxyacetic acid [4]. The target compound's tetrahydropyridine saturation confers a basic secondary amine (pKa ~9–10 estimated) not present in the aromatic analogs previously screened. This handle can be exploited for salt formation, solubility enhancement, or directed functionalisation to improve the drug-like properties of CBS-targeted chemical probes for studying hydrogen sulfide signalling pathways.

Chemical Biology Tool with Defined N1-Substitution Topology

When a research program requires a tetrahydropyrazolo[3,4-c]pyridine with a specific 1-isopropyl-3-methyl substitution pattern—for example, as a negative control for N1-H-dependent kinase assays or as a building block for late-stage diversification via the secondary amine—the target compound (CAS 1782040-83-8) is the only commercially available option with this exact topology . Procurement from validated vendors with analytical certification (¹H NMR, HPLC) is essential, given the co-availability of the regioisomer at identical purity grade.

Application
Selection Property
Validation Focus
Pim kinase fragment-based screening
N1-isopropyl substitution topology
Isoform-selectivity assay context
Regioisomer matched-pair SAR
N1- vs C3-substitution influence
Kinase panel profiling
CBS inhibitor lead optimization
Basic amine handle for salt formation
CBS assay selectivity review
Chemical biology probe
Defined 1-isopropyl-3-methyl scaffold
Identity confirmation (NMR, HPLC)
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